3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride
Overview
Description
3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride is a chemical compound with the molecular formula C7H11N3O·HCl and a molecular weight of 189.64 g/mol. It is a useful research chemical, often employed in various scientific studies and industrial applications.
Scientific Research Applications
3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of 3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride typically involves the reaction of piperazine with cyanoacetic acid derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride can be compared with similar compounds such as 3-Oxo-3-(piperidin-1-yl)propanenitrile. While both compounds share a similar core structure, the presence of different substituents on the nitrogen atom of the piperazine or piperidine ring can lead to variations in their chemical properties and biological activities . This uniqueness makes this compound particularly valuable in specific research and industrial applications.
Properties
IUPAC Name |
3-oxo-3-piperazin-1-ylpropanenitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c8-2-1-7(11)10-5-3-9-4-6-10;/h9H,1,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNLENITWHTTII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394042-17-1 | |
Record name | 3-oxo-3-(piperazin-1-yl)propanenitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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